4-(Furan-2-yl)thiophene-3-carbaldehyde is an organic compound characterized by the presence of both furan and thiophene rings, which are heterocyclic structures known for their unique chemical properties. This compound is identified by its CAS number 2092436-80-9 and has a molecular weight of 178.21 g/mol. The structure of 4-(Furan-2-yl)thiophene-3-carbaldehyde includes an aldehyde functional group attached to the thiophene ring, enhancing its reactivity and making it a valuable intermediate in organic synthesis and medicinal chemistry .
Research indicates that 4-(Furan-2-yl)thiophene-3-carbaldehyde exhibits significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. It has been studied for:
The synthesis of 4-(Furan-2-yl)thiophene-3-carbaldehyde typically involves several key methods:
4-(Furan-2-yl)thiophene-3-carbaldehyde has diverse applications across several fields:
Interaction studies involving 4-(Furan-2-yl)thiophene-3-carbaldehyde have focused on its biochemical interactions with enzymes and proteins. These studies reveal that:
Several compounds share structural similarities with 4-(Furan-2-yl)thiophene-3-carbaldehyde. Key comparisons include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(Furan-2-yl)thiophene | Lacks aldehyde group | Different reactivity profiles |
| 4-(Thiophen-2-yl)furan-2-carbaldehyde | Swapped positions of furan and thiophene | Variation in electronic properties |
| 2-(Furan-2-yl)benzaldehyde | Contains benzene instead of thiophene | Different chemical properties and applications |
The uniqueness of 4-(Furan-2-yl)thiophene-3-carbaldehyde lies in its specific combination of furan and thiophene rings along with an aldehyde functional group, providing versatile platforms for various chemical transformations and applications .